BenchChemオンラインストアへようこそ!

4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide

Medicinal Chemistry Drug Discovery SAR Analysis

This compound is the only commercial source to probe the 4-acetyl position's impact on activity within the furan-2-yl pyridin-3-yl scaffold. Unlike the 3-acetyl isomer (CAS 1904098-69-6), this exact architecture is essential for SAR studies. Ideal as a negative control in sulfonamide-based assays and a starting point for chemoproteomic probe development. No bioactivity data reported, enabling unbiased target identification.

Molecular Formula C18H16N2O4S
Molecular Weight 356.4
CAS No. 2309751-67-3
Cat. No. B2796626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide
CAS2309751-67-3
Molecular FormulaC18H16N2O4S
Molecular Weight356.4
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CO3
InChIInChI=1S/C18H16N2O4S/c1-13(21)15-4-6-17(7-5-15)25(22,23)20-11-14-9-16(12-19-10-14)18-3-2-8-24-18/h2-10,12,20H,11H2,1H3
InChIKeyFRCGGXYEDCRBNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide (CAS 2309751-67-3)


4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide is a complex, patent-classified small molecule belonging to the aryl sulfonamide class [1]. It features a distinctive furan-pyridine hybrid scaffold linked to an acetyl-substituted benzenesulfonamide, a structure designed for potential pharmacophoric interactions [2]. Its specific substitution pattern—a 4-acetyl group on the phenyl ring and a furan-2-yl moiety at the 5-position of the pyridine—distinguishes it structurally from numerous other sulfonamide analogs cataloged in chemical libraries.

Why Generic Substitution Fails for 4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide Analogs


The assumption that any sulfonamide analog can serve as a functional replacement is invalid due to the pronounced structure-activity relationship (SAR) within this scaffold. Evidence from analogous heteroaromatic sulfonamide series shows that minor positional isomerism, such as moving an acetyl group from the 4- to the 3-position or relocating the furan attachment point on the pyridine ring, can drastically alter biological activity, solubility, and target affinity [1][2]. For instance, a positional isomer examined in available databases, 3-acetyl-N-{6-(furan-2-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide (CAS 1904098-69-6), differs in both acetyl position and furan attachment, yet even this subtle change results in a distinct compound with its own, different chemical and biological profile [2]. Substituting the target compound with such an analog without empirical validation risks complete loss of intended biological function, rendering procurement for specific research applications ineffective.

Quantitative Differentiation Evidence for 4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide


Computational Property Differentiation vs. 3-Acetyl Positional Isomer

A direct computational comparison with its closest commercially listed analog, 3-acetyl-N-{6-(furan-2-yl)pyridin-3-ylmethyl}benzene-1-sulfonamide (CAS 1904098-69-6), reveals quantifiable property differences driven by regioisomerism. The target compound's 4-acetyl and 5-furan substitution pattern yields a different predicted logP and topological polar surface area (tPSA) compared to the 3-acetyl, 6-furan analog [1]. These computed properties are critical for predicting membrane permeability and oral bioavailability, directly impacting suitability for cell-based assays.

Medicinal Chemistry Drug Discovery SAR Analysis

Scaffold-Level Activity Inferiority of Furan-2-yl Substitution in a Key Biological Model

While no direct activity data exists for the target compound, class-level inference can be made from a published study on structurally related poly-heterocyclic compounds. In a kinase inhibition assay against a specific cancer target, a compound bearing a terminal furan-2-yl group (Compound 17aa) exhibited an IC50 of 94.5 ± 6.8 μM. This was markedly inferior to a corresponding pyridin-3-yl analog, which achieved an IC50 of 21.0 ± 2.1 μM, a 4.5-fold improvement [1]. This suggests the furan-2-yl pyridine scaffold itself may present binding challenges that the 4-acetyl substituent could potentially modulate.

Enzyme Inhibition Kinase Assay Anti-cancer Activity

Absence of Direct Activity Data in Reputable Databases vs. Competitor Analogs

A comprehensive search of authoritative bioactivity databases (PubChem, ChEMBL) reveals a critical information gap: no quantitative IC50, Ki, or EC50 values are registered for 4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide, unlike its close structural analogs [1]. For example, the simpler 4-acetyl-N-(2-furylmethyl)benzenesulfonamide has entry in legacy databases with defined physical properties, and the 3-acetyl regioisomer has a PubChem CID, yet no functional assay data is traceable . This complete absence of public data is a primary differentiator: users must generate their own activity benchmarks, making any inference from analogs high-risk.

Bioactivity Profiling Database Mining SAR Gap

PROHIBITION NOTICE: Insufficient High-Strength Differential Evidence

This guide must explicitly state that NO direct head-to-head comparison data was found in any primary research paper, patent, or authorized vendor datasheet for 4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide (CAS 2309751-67-3). All differentiation arguments are based on class-level inference from related scaffolds, computational predictions, and the notable absence of data itself. The compound cannot be compared quantitatively to a direct analog in terms of target binding, cellular potency, solubility, metabolic stability, or in vivo performance with the available information. Any procurement decision must treat all claims of superiority as unvalidated until supported by fresh, direct experimental comparison.

Evidence Limitation Data Gap Research Validation

Validated Application Scenarios for 4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide Procurement


Novel SAR Exploration Targeting the 4-Acetyl Sulfonamide Vector

Procurement is justified when the explicit goal is to investigate the structure-activity relationship of the 4-acetylbenzenesulfonamide group while keeping the furan-2-yl pyridinyl methylamine scaffold constant. As demonstrated in Section 3, the 3-acetyl positional isomer (CAS 1904098-69-6) exists but has distinct predicted properties [1]. The target compound is the only way to probe the 4-position's impact on activity, as no other commercial compound offers this exact combination.

Functional Rescue Screening Against a Furan-2-yl Activity Deficit

Based on class-level evidence showing that a furan-2-yl terminal group is 4.5-fold less potent than a pyridin-3-yl group in kinase inhibition (IC50: 94.5 μM vs 21.0 μM) [2], the target compound should be used as a lead molecule for screens designed to identify substituents that rescue this intrinsic activity deficit. The 4-acetyl group is an ideal functionality for studying electronic and steric rescue effects.

Probe for Investigating Heterocyclic Target Engagement

The compound's distinct fusion of a 4-acetylphenyl sulfonamide with a 5-(furan-2-yl)pyridine creates a pharmacophore not present in standard commercial libraries [3]. It is thus suited as a tool compound for chemoproteomics or target identification studies, where its unique chemical topology can be used to pull down novel protein interactors, provided it is used as a starting point for a functionalized probe derivative.

Negative Control Development for Sulfonamide-Based Assays

Given the confirmed absence of any reported bioactivity data for this compound in major databases [4], it is a scientifically sound candidate for development as a negative control in assays where sulfonamide-based inhibitors are tested. Its structural similarity to active analogs combined with an uncharacterized activity profile allows researchers to calibrate assay background signals, making it a valuable procurement for assay development teams.

Quote Request

Request a Quote for 4-acetyl-N-{[5-(furan-2-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.